molecular formula C21H18N4O2 B2473285 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-methoxybenzamide CAS No. 847387-80-8

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-methoxybenzamide

Cat. No. B2473285
CAS RN: 847387-80-8
M. Wt: 358.401
InChI Key: WIZGIBDDVGSLKM-UHFFFAOYSA-N
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Description

“N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-methoxybenzamide” belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazo [1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies .


Synthesis Analysis

A series of novel amide-functionalized imidazo [1,2-a]pyrimidin-5 (1H)-ones were synthesized by propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization . All synthesized compounds were evaluated for their anticancer activity against different human cancer cell lines .


Molecular Structure Analysis

The structures of these compounds have been confirmed by 1H and 13C NMR and mass spectral analysis . The structure of imidazo [1,2-a]pyrimidine is related to the purine ring system .


Chemical Reactions Analysis

Imidazo [1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies viz., multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be inferred from their IR spectrum, 1H NMR spectrum, and 13C NMR spectrum .

Scientific Research Applications

Anticancer Agents

The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents has garnered significant interest . Researchers have explored this scaffold for developing inhibitors targeting specific cancer-associated proteins. For instance, the compound I-11 emerged as a potent anticancer agent against KRAS G12C-mutated NCI-H358 cells. Its effectiveness was validated through cellular, biochemical, and molecular docking experiments. Imidazo[1,2-a]pyridine thus holds promise as a scaffold for covalent anticancer drug development.

Tuberculosis Treatment

In the context of tuberculosis (TB), the compound Q203 (a derivative of imidazo[1,2-a]pyridine) has demonstrated remarkable efficacy. In an acute TB mouse model, Q203 led to substantial reductions in bacterial load, with doses of 0.4, 2.0, and 10.0 mg/kg showing significant effects . This highlights the potential of imidazo[1,2-a]pyridine-based compounds in combating infectious diseases.

Synthesis of Cyclic Structures

Imidazo[1,2-a]pyridinones, a class of compounds derived from imidazo[1,2-a]pyridine, have been investigated for their role in synthesizing biologically active molecules. These structures are widespread in natural products and exhibit pharmacological relevance. Researchers have explored radical cascade sequences mediated by iminyl radicals to assemble cyclic structural scaffolds efficiently . Such synthetic strategies contribute to drug discovery and chemical synthesis.

Mechanism of Action

Target of Action

The primary target of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methoxybenzamide is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the biosynthesis of prostaglandins, which are mediators involved in the inflammatory process . The compound acts as a COX-2 inhibitor, selectively inhibiting this enzyme .

Mode of Action

The compound interacts with the COX-2 enzyme by fitting into its active site . This interaction is facilitated by the compound’s methylsulfonyl pharmacophore . The compound’s inhibitory effect on COX-2 has been demonstrated in both in vitro and in vivo studies . In particular, one derivative of the compound showed a higher COX-2 inhibitory effect than celecoxib, a reference drug .

Biochemical Pathways

By inhibiting COX-2, the compound interferes with the biosynthesis of prostaglandins, particularly PGE2 . Prostaglandins are responsible for increasing pain and tissue blood flow during inflammation . Therefore, by inhibiting COX-2, the compound can decrease inflammation .

Result of Action

The compound’s inhibition of COX-2 leads to a decrease in inflammation . This is evidenced by the compound’s dose-dependent anti-nociceptive (pain-relieving) activity observed in the writhing reflex test . Additionally, the compound has shown cytotoxic effects on MCF-7 breast cancer cells .

Action Environment

The compound’s synthesis and evaluation were conducted using green solvents, suggesting a consideration for environmental impact .

properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-14-4-5-16(19-13-25-11-3-10-22-21(25)24-19)12-18(14)23-20(26)15-6-8-17(27-2)9-7-15/h3-13H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZGIBDDVGSLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methoxybenzamide

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